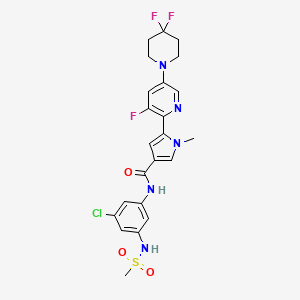
Dhx9-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhx9-IN-11 is a small molecule inhibitor targeting the DEAH-box helicase 9 (DHX9), an ATP-independent RNA helicase. DHX9 plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for oncology drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dhx9-IN-11 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for small molecule inhibitors typically involve:
Formation of Core Structure: This step involves the construction of the core scaffold of the molecule through various organic reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Introduction of functional groups to enhance the molecule’s binding affinity and selectivity towards DHX9. This may involve reactions like alkylation, acylation, or halogenation.
Purification and Characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This typically requires optimization of reaction conditions, use of high-throughput reactors, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Dhx9-IN-11 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the molecule’s binding affinity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products are typically characterized and evaluated for their biological activity and selectivity towards DHX9.
Aplicaciones Científicas De Investigación
Dhx9-IN-11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of DHX9 in various biochemical pathways and to develop new synthetic methodologies.
Biology: Employed in research to understand the molecular mechanisms of DHX9 in cellular processes such as replication, transcription, and RNA processing.
Industry: Utilized in drug discovery programs to develop new inhibitors targeting DHX9 and related helicases.
Mecanismo De Acción
Dhx9-IN-11 exerts its effects by binding to the DHX9 helicase, inhibiting its ATPase activity and preventing the unwinding of double-stranded RNA and DNA. This inhibition leads to the accumulation of RNA/DNA secondary structures such as R-loops and circular RNA, inducing replication stress and ultimately causing cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the RNA splicing machinery, DNA replication origins, and various signaling pathways related to genomic stability .
Comparación Con Compuestos Similares
Similar Compounds
Several other small molecule inhibitors target DHX9 and related helicases, including:
Dhx9-IN-2: Another DHX9 inhibitor with similar binding properties.
Rifabutin: An antibiotic that also exhibits inhibitory activity against DHX9.
Uniqueness of Dhx9-IN-11
This compound is unique in its high selectivity and potency towards DHX9, making it a valuable tool for studying the biological functions of this helicase and a promising candidate for therapeutic development. Its ability to induce replication stress and apoptosis specifically in cancer cells with overexpressed DHX9 highlights its potential as a targeted cancer therapy .
Propiedades
Fórmula molecular |
C23H23ClF3N5O3S |
|---|---|
Peso molecular |
542.0 g/mol |
Nombre IUPAC |
N-[3-chloro-5-(methanesulfonamido)phenyl]-5-[5-(4,4-difluoropiperidin-1-yl)-3-fluoropyridin-2-yl]-1-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C23H23ClF3N5O3S/c1-31-13-14(22(33)29-16-8-15(24)9-17(10-16)30-36(2,34)35)7-20(31)21-19(25)11-18(12-28-21)32-5-3-23(26,27)4-6-32/h7-13,30H,3-6H2,1-2H3,(H,29,33) |
Clave InChI |
AJOMVXCUXNVLIA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1C2=C(C=C(C=N2)N3CCC(CC3)(F)F)F)C(=O)NC4=CC(=CC(=C4)Cl)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





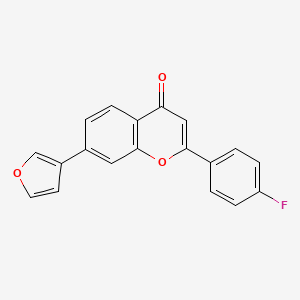
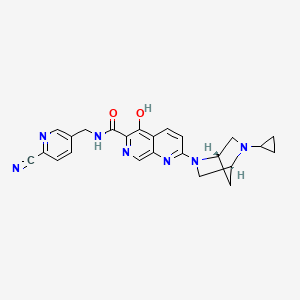
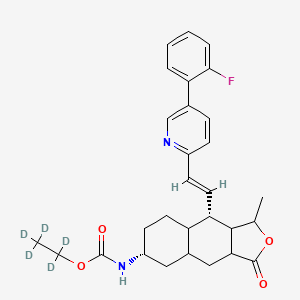
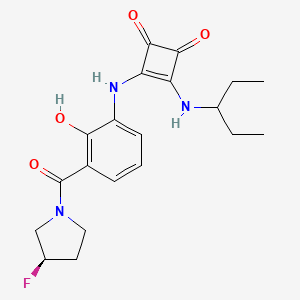

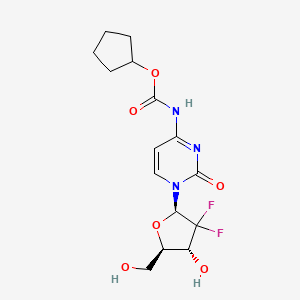



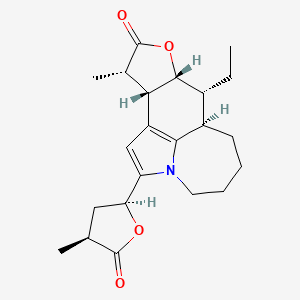
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
